Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride

M1 muscarinic agonist regioisomeric specificity CNS receptor pharmacology

Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride (CAS 146422-38-0) is a synthetic small-molecule heterocycle belonging to the 2-aminotetrahydropyridine class. Its core scaffold contains an exocyclic amidine moiety and a strategically positioned methyl ester, which confer dual utility as (i) a selective M1 muscarinic receptor agonist pharmacophore and (ii) a key intermediate or model substrate for angiotensin-converting enzyme (ACE) inhibitor synthesis.

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64
CAS No. 146422-38-0
Cat. No. B2892930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride
CAS146422-38-0
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64
Structural Identifiers
SMILESCOC(=O)C1CCC(=NC1)N.Cl
InChIInChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h5H,2-4H2,1H3,(H2,8,9);1H
InChIKeyPESXKMCPNBSHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride (CAS 146422-38-0): A Differentiated Tetrahydropyridine Scaffold for CNS Receptor Targeting and ACE Inhibitor Research


Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride (CAS 146422-38-0) is a synthetic small-molecule heterocycle belonging to the 2-aminotetrahydropyridine class. Its core scaffold contains an exocyclic amidine moiety and a strategically positioned methyl ester, which confer dual utility as (i) a selective M1 muscarinic receptor agonist pharmacophore and (ii) a key intermediate or model substrate for angiotensin-converting enzyme (ACE) inhibitor synthesis [1]. The hydrochloride salt form is characterized by a sharp melting point of 177–179 °C and elemental composition within 0.1% of theoretical values (C: 43.64% calc. vs. 43.63% found; H: 6.80% vs. 6.75%; N: 14.55% vs. 14.56%), confirming high bulk purity suitable for reproducible pharmacological experimentation [2].

Why Regioisomeric or Salt-Form Substitution of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate Compromises M1 Receptor Activity


Substituting Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride with other regioisomeric 2-amino-(methoxycarbonyl)-tetrahydropyridines or the free base form is not viable because the position of the methoxycarbonyl group on the tetrahydropyridine ring dictates M1 muscarinic receptor affinity and functional efficacy. A systematic head-to-head comparison of all four possible regioisomers established that only the regioisomer bearing the carboxylate at the 5-position (equivalent to the 3-carboxylate in the 2,3,4,5-tetrahydro nomenclature) exhibited measurable receptor binding and agonist activity [1]. Furthermore, the free base lacks the defined crystallinity and long-term stability of the hydrochloride salt, introducing unnecessary variability in experimental weighing, solution preparation, and storage [2].

Quantitative Evidence Differentiating Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride from Its Closest Analogs


M1 Muscarinic Receptor Affinity and Functional Activity: Head-to-Head Regioisomeric Comparison

In a direct head-to-head evaluation, the target compound (racemic 2-amino-5-methoxycarbonyl-3,4,5,6-tetrahydropyridine, designated 4a/CDD-0075-A, equivalent to the 3-carboxylate-2,3,4,5-tetrahydro isomer) was the only regioisomer among four tested that displayed significant affinity for central muscarinic receptors. Its IC50 for receptor binding was 10 ± 3.0 µM, with a robust stimulation of phosphatidylinositol (PI) turnover in rat cerebral cortex (260 ± 4.5% above basal levels at 100 µM) [1]. In contrast, the other three regioisomers (2a, 3a, and 5a) were devoid of measurable affinity and agonist activity at concentrations up to 100 µM, representing at least a >10-fold selectivity window [1].

M1 muscarinic agonist regioisomeric specificity CNS receptor pharmacology

Functional Selectivity: Tetrahydropyridine (4a) Outperforms Tetrahydropyrimidine (7a) in PI Turnover Efficacy

The target compound's tetrahydropyridine core confers superior functional efficacy compared to the closely related tetrahydropyrimidine analog 7a (2-amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine). Both compounds were evaluated in the same study under identical conditions [1]. While 7a displayed a modest affinity (IC50 = 22 ± 5.3 µM), its ability to stimulate PI turnover was substantially lower (81 ± 16% at 100 µM) compared to the target compound (260 ± 4.5% at 100 µM) [1].

muscarinic agonist efficacy tetrahydropyridine vs tetrahydropyrimidine PI turnover assay

Hydrochloride Salt Provides Defined Crystallinity and Compositional Purity Compared to the Free Base

The hydrochloride salt of methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is a well-defined crystalline solid with a sharp melting point of 177–179 °C and elemental composition matching theoretical values within 0.1% (C: 43.64% calc. vs. 43.63% found; H: 6.80% vs. 6.75%; N: 14.55% vs. 14.56%) [1]. In contrast, the free base (CAS 158930-48-4) lacks a reported experimental melting point in the primary chemical literature; its physical properties are limited to computed density, boiling point, and refractive index values . This absence of a defined melting point for the free base, coupled with the known tendency of aminotetrahydropyridines to undergo tautomerization and oxidation when unprotonated, indicates that the hydrochloride salt offers superior long-term chemical stability and lot-to-lot reproducibility.

salt form characterization crystallinity elemental analysis

Validated Application Scenarios for Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


M1-Selective Muscarinic Agonist Lead for Alzheimer's Disease and Cognitive Disorders

Given its exclusive M1 agonist activity among regioisomers (IC50 = 10 µM, PI turnover = 260% at 100 µM) [1], this compound serves as a validated starting point for structure-activity relationship (SAR) programs targeting cognitive deficits in Alzheimer's disease. Researchers can use it as a reference agonist to benchmark novel M1 ligands, ensuring that any new compound meets or exceeds its efficacy threshold. The tetrahydropyridine scaffold's >3-fold superior PI turnover compared to the tetrahydropyrimidine analog [1] further justifies its selection for programs prioritizing functional efficacy over binding affinity alone.

Synthetic Intermediate and Model Compound for ACE Inhibitor Development

The compound's amidine-ester pharmacophore makes it a versatile building block for constructing ACE inhibitor analogs, as established in patent literature [2]. Its defined hydrochloride salt form (mp 177–179 °C, elemental purity within 0.1%) [2] ensures reliable stoichiometry in multi-step synthetic sequences, minimizing side-product formation. Medicinal chemistry groups developing next-generation antihypertensive agents can employ this compound as a key intermediate for late-stage diversification of the tetrahydropyridine core.

Regioisomeric Specificity Control in High-Throughput Screening Libraries

The absolute requirement for the 3-carboxylate (5-methoxycarbonyl) regioisomeric configuration for M1 activity mandates rigorous regioisomeric purity in screening decks [1]. Procurement of the incorrect regioisomer (e.g., 2-carboxylate or 4-carboxylate analogs) will generate false-negative screening results, wasting resources. The target compound's well-characterized analytical profile (NMR, IR, melting point) [2] enables unambiguous identity verification before library plating, serving as a quality control benchmark for compound management facilities.

CNS Pharmacological Tool Compound with Defined Physicochemical Properties

The hydrochloride salt's sharp melting point (177–179 °C) and verified elemental composition [2] make it suitable for in vitro CNS pharmacology studies requiring precise concentration-response relationships, including radioligand binding displacement, PI hydrolysis, and electrophysiological recordings. Its superior crystallinity over the free base minimizes weighing errors and ensures consistent DMSO stock solution concentrations, reducing inter-experiment variability in dose-response determinations.

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